molecular formula C10H8BrNO B1372447 (8-Bromoquinolin-4-yl)methanol CAS No. 1190315-99-1

(8-Bromoquinolin-4-yl)methanol

Cat. No.: B1372447
CAS No.: 1190315-99-1
M. Wt: 238.08 g/mol
InChI Key: FIRODXFCQOQZSE-UHFFFAOYSA-N
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Description

It appears as a white to off-white powder and is soluble in organic solvents such as ethanol and methanol. This compound is part of the quinoline family, which is known for its versatile applications in various fields, including medicinal chemistry and industrial processes .

Biochemical Analysis

Biochemical Properties

(8-Bromoquinolin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain kinases, which are enzymes that play a pivotal role in signal transduction and cellular communication . This inhibition can result in altered gene expression and subsequent changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At higher doses, this compound can induce toxic or adverse effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported into cells via organic anion transporters, which facilitate its uptake and distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum . This targeting is mediated by post-translational modifications and targeting signals that ensure this compound reaches its site of action .

Preparation Methods

The synthesis of (8-Bromoquinolin-4-yl)methanol typically involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform . This reaction produces 7-bromoquinolin-8-ol, which is then treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water . This method is commonly used in laboratory settings for the preparation of this compound.

Chemical Reactions Analysis

(8-Bromoquinolin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different quinoline-based compounds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(8-Bromoquinolin-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of biological processes and as a potential lead compound in drug discovery.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (8-Bromoquinolin-4-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s structure allows it to act as a chelating agent, forming complexes with metal ions. This property is particularly useful in biological systems, where it can inhibit the activity of metalloenzymes and disrupt metal ion homeostasis . Additionally, its ability to undergo substitution reactions makes it a versatile tool in medicinal chemistry for the development of new drugs .

Comparison with Similar Compounds

(8-Bromoquinolin-4-yl)methanol is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:

    8-Hydroxyquinoline: Known for its chelating properties and used in various applications, including as an antiseptic and in the treatment of metal poisoning.

    7-Bromoquinolin-8-ol: A precursor in the synthesis of this compound.

    Quinoline: The parent compound of the quinoline family, widely used in the synthesis of pharmaceuticals and other organic compounds.

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its specific uses and properties .

Properties

IUPAC Name

(8-bromoquinolin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRODXFCQOQZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676541
Record name (8-Bromoquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-99-1
Record name 8-Bromo-4-quinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8-Bromoquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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